2-chloro-8-methyl-N-[(5-methylthiophen-2-yl)methyl]quinoline-3-carboxamide
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Overview
Description
2-chloro-8-methyl-N-[(5-methylthiophen-2-yl)methyl]quinoline-3-carboxamide is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-8-methyl-N-[(5-methylthiophen-2-yl)methyl]quinoline-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with 2-chloroquinoline and 5-methylthiophene-2-carboxaldehyde.
Formation of Intermediate: The initial step involves the formation of an intermediate by reacting 2-chloroquinoline with 5-methylthiophene-2-carboxaldehyde under acidic conditions.
Amidation Reaction: The intermediate is then subjected to an amidation reaction with an appropriate amine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Safety protocols and waste management are crucial in industrial settings to ensure environmental compliance.
Chemical Reactions Analysis
Types of Reactions
2-chloro-8-methyl-N-[(5-methylthiophen-2-yl)methyl]quinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
2-chloro-8-methyl-N-[(5-methylthiophen-2-yl)methyl]quinoline-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Biological Research: Used as a probe to study biological pathways and molecular interactions.
Industrial Applications: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 2-chloro-8-methyl-N-[(5-methylthiophen-2-yl)methyl]quinoline-3-carboxamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to altered cellular functions. For instance, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
2-chloroquinoline: A simpler analog with similar core structure but lacking the thiophene and carboxamide groups.
8-methylquinoline: Another analog with a methyl group at the 8-position but without the chloro and thiophene groups.
Uniqueness
2-chloro-8-methyl-N-[(5-methylthiophen-2-yl)methyl]quinoline-3-carboxamide is unique due to the presence of both the chloro and thiophene groups, which contribute to its distinct chemical and biological properties. These structural features enhance its potential as a versatile compound in various research applications.
Properties
IUPAC Name |
2-chloro-8-methyl-N-[(5-methylthiophen-2-yl)methyl]quinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2OS/c1-10-4-3-5-12-8-14(16(18)20-15(10)12)17(21)19-9-13-7-6-11(2)22-13/h3-8H,9H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCQGDUQQVDMKNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)Cl)C(=O)NCC3=CC=C(S3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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